Erbium(III) fluoride

Description

Properties

CAS No. |

13760-83-3 |

|---|---|

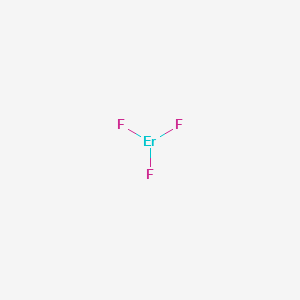

Molecular Formula |

ErF3 |

Molecular Weight |

224.25 g/mol |

IUPAC Name |

erbium(3+);trifluoride |

InChI |

InChI=1S/Er.3FH/h;3*1H/q+3;;;/p-3 |

InChI Key |

QGJSAGBHFTXOTM-UHFFFAOYSA-K |

SMILES |

F[Er](F)F |

Canonical SMILES |

[F-].[F-].[F-].[Er+3] |

Other CAS No. |

13760-83-3 |

Pictograms |

Acute Toxic; Irritant |

Origin of Product |

United States |

Synthetic Methodologies for Erbium Iii Fluoride and Doped Systems

Solution-Based Synthesis Approaches

Solution-based methods are widely employed for producing both nano-sized and bulk Erbium(III) fluoride (B91410) due to their scalability and control over product characteristics. These techniques involve the reaction of precursors in a liquid medium.

Co-precipitation is a versatile and common method for synthesizing fluoride nanomaterials from aqueous solutions. researchgate.net This technique involves dissolving soluble precursors, typically metal nitrates, and reacting them with a fluoride source to precipitate the insoluble fluoride compound.

The synthesis of hydrated lanthanum fluoride powders doped with erbium and ytterbium provides a model for this process. researchgate.net In this method, aqueous solutions of the corresponding rare-earth nitrates are mixed, and the fluoride compounds are precipitated by adding hydrofluoric acid. researchgate.net The general reaction for erbium-doped systems can be represented as:

(RE)(NO₃)₃(aq) + 3HF(aq) → REF₃(s)↓ + 3HNO₃(aq) (where RE represents one or more rare-earth elements like La, Yb, Er)

The resulting precipitate is a hydrated fluoride (e.g., RF₃·nH₂O), which can then be dehydrated by heating at temperatures around 380-400°C to obtain the anhydrous crystalline form. researchgate.net The characteristics of the resulting nanoparticles, such as size and morphology, are influenced by factors including precursor concentration, reaction temperature, and pH.

Solvothermal and hydrothermal (where water is the solvent) methods are widely used to synthesize high-quality, crystalline up-converting nanoparticles (UCNPs). nih.govmdpi.com These methods involve a chemical reaction in a sealed vessel, known as an autoclave, at temperatures above the boiling point of the solvent. The elevated temperature and pressure facilitate the formation of well-defined crystalline structures.

A typical microwave-assisted solvothermal synthesis of NaYF₄:Yb,Er nanoparticles, a well-known UCNP system, involves using rare-earth acetates as precursors. nih.gov The precursors are mixed with a fluorine source, such as ammonium (B1175870) fluoride (NH₄F), in a high-boiling-point solvent like ethylene (B1197577) glycol. nih.gov The mixture is sealed in an autoclave and heated to temperatures around 160°C for a specific duration. nih.gov After the reaction, the autoclave is cooled, and the resulting nanoparticles are collected by centrifugation, washed with ethanol (B145695) and water, and dried. nih.gov

Chelating agents, such as ethylenediaminetetraacetic acid (EDTA), are often used as stabilizing agents to control the size and morphology of the nanoparticles. nih.govmdpi.com The choice of solvent, reaction temperature, time, and precursor concentration are critical parameters that influence the phase, size, and luminescent properties of the final UCNPs. nih.gov

The synthesis of bulk Erbium(III) fluoride powder is typically achieved through straightforward aqueous chemical reactions. One common and efficient method involves the reaction of a soluble erbium salt, such as Erbium(III) nitrate, with a fluoride source like ammonium fluoride. wikipedia.org The reaction proceeds as follows:

Er(NO₃)₃(aq) + 3NH₄F(aq) → ErF₃(s)↓ + 3NH₄NO₃(aq)

In this reaction, the highly insoluble this compound precipitates out of the aqueous solution, allowing for easy separation by filtration. The resulting solid is then washed and dried to obtain the pure bulk powder. wikipedia.org This method is advantageous due to its simplicity and the use of readily available reagents.

Thin Film Deposition Techniques

Thin films of this compound are essential for optical and optoelectronic applications. samaterials.comaemree.com Physical vapor deposition (PVD) techniques, such as sputtering, are primary methods for creating these films.

Sputtering is a PVD process where a solid material, known as the target, is bombarded with energetic ions, causing atoms to be ejected or "sputtered" from the target surface. mdpi.comyoutube.comyoutube.com These ejected atoms then travel and condense on a substrate, forming a thin film. mdpi.comyoutube.com

For depositing this compound films, a sputtering target made of high-purity ErF₃ is required. stanfordmaterials.comsamaterials.comeforu-metals.com These targets are typically fabricated by pressing high-purity ErF₃ powder into the desired shape (e.g., discs or plates) and then sintering it to form a dense ceramic. stanfordmaterials.comfuncmater.com

The ErF₃ target is placed in a vacuum chamber, which is then filled with an inert gas like argon. mdpi.comyoutube.com A voltage is applied to create a plasma, and the argon ions are accelerated towards the negatively charged target. youtube.com The impact of these ions dislodges ErF₃ molecules, which then deposit onto the substrate. RF (Radio Frequency) magnetron sputtering is often used for dielectric materials like ErF₃. mdpi.comaip.org The properties of the resulting thin film are influenced by process parameters such as deposition temperature, sputtering gas pressure, and power. aip.org These films are used in optical coatings, semiconductors, and functional coatings for displays and photovoltaic devices. stanfordmaterials.comeforu-materials.com

Electrochemical deposition, or electroplating, is a technique that uses electric current to deposit a material from a solution containing its ions onto a conductive substrate. nasa.govyoutube.com This method is advantageous for its low cost and ability to coat complex shapes. nasa.govresearchgate.net

While direct electrochemical deposition of pure this compound is not a commonly reported technique, due to its high insolubility and the electrochemical stability of the Er³⁺ ion in typical electrolytes, the incorporation of erbium into thin films via this method has been demonstrated. For instance, erbium-doped zirconium telluride thin films have been synthesized using an electrochemical deposition technique. wiserpub.com In that process, a solution containing zirconium, tellurium, and erbium ions was electrolyzed to deposit the doped film. The study showed that the addition of erbium significantly improved the electrical conductivity of the films. wiserpub.com This suggests that while depositing a pure ErF₃ film via electrodeposition is challenging, it is a viable method for creating erbium-doped films where erbium acts as a functional dopant rather than the primary compound. wiserpub.com

Mentioned Compounds

Atomic Layer Deposition (ALD) of Related Erbium Oxide Films

Atomic Layer Deposition (ALD) is a thin-film deposition technique based on sequential, self-limiting surface reactions. While not a direct synthesis of this compound, ALD of erbium oxide (Er₂O₃) is a crucial related process for creating precise, conformal thin films used in various optical and electronic applications. vaporpulse.comatomiclayerdeposition.com The growth of Er₂O₃ films via ALD involves alternating pulses of an erbium-containing precursor and an oxygen source, such as ozone (O₃) or water (H₂O), separated by inert gas purges. uic.eduresearchgate.netuic.edu

The choice of precursor is critical and influences the deposition temperature, growth rate, and film purity. Various organometallic compounds have been successfully employed for this purpose. For instance, tris(methylcyclopentadienyl)erbium (B6318717) ((CpMe)₃Er) has been used with ozone, demonstrating a stable ALD temperature window between 170°C and 330°C and yielding a growth rate of 0.12 nm per cycle. uic.eduuic.edu The resulting films were stoichiometric (O/Er ratio of 1.5) and free of carbon contamination. uic.eduuic.edu When paired with water as the co-reactant, (CpMe)₃Er achieved a higher growth rate of 1.5 Å per cycle at deposition temperatures of 250°C and 300°C. researchgate.net

Other precursors have also been explored to optimize the ALD process. Tris(1-(dimethylamino)-3,3-dimethylbut-1-en-2-olate)erbium(III), an enaminolate precursor, when used with water, established an ALD window of 175-225°C with a growth rate of approximately 0.25 Å per cycle. rsc.orgrsc.org In contrast, the β-diketonate precursor tris(2,2,6,6-tetramethyl-3,5-heptanedionato)erbium(III) (Er(thd)₃) with ozone resulted in a much lower growth rate of about 0.025 nm/cycle. uic.edu Research has also evaluated novel cyclopentadienyl (B1206354) precursors like Er(iPrCp)₃, Er(MeCp)₂(iPr-amd), and Er(nBuCp)₃ with both water and ozone, finding that water processes consistently yield higher growth rates. researchgate.net

The deposited Er₂O₃ films are typically polycrystalline, smooth, and can be grown conformally even in high-aspect-ratio structures. rsc.orgrsc.org Post-deposition annealing can be used to modify the film's crystalline structure and interfacial properties. uic.eduuic.edu For example, annealing Er₂O₃ films on silicon substrates can lead to the formation of erbium silicate (B1173343) at the interface at temperatures around 800°C. uic.eduuic.edu

| Erbium Precursor | Oxygen Source | ALD Window (°C) | Growth Rate (per cycle) | Reference |

|---|---|---|---|---|

| Tris(methylcyclopentadienyl)erbium ((CpMe)₃Er) | Ozone (O₃) | 170–330 | 0.12 nm | uic.edu |

| Tris(methylcyclopentadienyl)erbium ((CpMe)₃Er) | Water (H₂O) | 250–300 | 1.5 Å | researchgate.net |

| Tris(1-(dimethylamino)-3,3-dimethylbut-1-en-2-olate)erbium(III) | Water (H₂O) | 175–225 | ~0.25 Å | rsc.orgrsc.org |

| Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)erbium(III) (Er(thd)₃) | Ozone (O₃) | 250–375 | ~0.025 nm | uic.edu |

| Er(iPrCp)₃, Er(MeCp)₂(iPr-amd), Er(nBuCp)₃ | Water (H₂O) | 200–400 | Higher than ozone process | researchgate.net |

Crystal Growth Methods for Erbium(III)-Doped Materials

Czochralski Pulling Technique for Single Crystals

The Czochralski method, also known as the pulling technique, is a widely used process for growing large, high-quality single crystals of various materials, including semiconductors, metals, salts, and synthetic gemstones. wikipedia.orguniversitywafer.com The process begins with melting a high-purity polycrystalline source material in a crucible. universitywafer.comjiwaji.edu For materials like silicon, the crucible is heated to temperatures exceeding 1,400°C. wikipedia.org

Once the material is molten, a precisely oriented seed crystal is attached to a rod, lowered to touch the surface of the melt, and then slowly pulled upwards while being rotated simultaneously. wikipedia.orgjiwaji.eduyoutube.com As the seed crystal is withdrawn, the molten material solidifies onto it, replicating the seed's crystallographic orientation. universitywafer.com This results in the formation of a large, cylindrical single-crystal ingot, or boule. wikipedia.org

Precise control over the temperature gradients, pulling rate, and rotation speed is essential to maintain a constant diameter and minimize defects in the growing crystal. wikipedia.org The entire process is typically conducted in an inert atmosphere to prevent contamination. wikipedia.org The Czochralski method is advantageous because the growing crystal is not constrained by the crucible walls, which helps in producing unstressed single crystals. jiwaji.edu This technique is fundamental in the electronics industry and is adaptable for producing various erbium-doped single crystals for laser and optical applications. jiwaji.edu

Bridgman-Stockbarger Growth for Fluoride Crystals

The Bridgman-Stockbarger method is a crystal growth technique based on directional solidification from a melt. wikipedia.orgcarbolite.com It is particularly well-suited for growing single crystals of materials that are difficult to produce using the Czochralski method, including various fluoride compounds. wikipedia.org The process involves placing the polycrystalline starting material in a crucible, often with a conical tip, which is then moved slowly through a furnace with a sharp temperature gradient. carbolite.comresearchgate.net

The furnace is designed with two zones: a hot zone that keeps the material completely molten and a cold zone maintained at a temperature below the material's melting point. carbolite.com As the crucible translates from the hot zone to the cold zone, solidification begins at the tip of the crucible. researchgate.net If a seed crystal is placed at the tip, the melt will solidify onto it, propagating the single-crystal structure throughout the ingot. wikipedia.org Even without a seed, the conical shape of the crucible often promotes the formation of a single dominant crystal. researchgate.net

This method can be implemented in either a vertical or horizontal configuration. wikipedia.org It has been successfully used to grow a variety of fluoride crystals, including calcium fluoride (CaF₂) and erbium-doped crystals like BaY₂F₈, which are used for applications such as upconversion lasers. researchgate.netoptica.org The Bridgman-Stockbarger technique reliably produces single-crystal ingots and is a key method for manufacturing optical and laser-grade fluoride crystals. wikipedia.org

Nanostructure Fabrication and Control

The synthesis of this compound (ErF₃) and related doped-fluoride nanostructures is of significant interest for applications in bio-imaging, sensing, and optical thermometry due to their unique luminescent properties. wikipedia.orgrsc.org Solution-based chemical methods, such as hydrothermal synthesis and co-precipitation, are commonly employed to fabricate these nanomaterials with controlled size, shape, and crystal phase. rsc.orgebrary.netresearchgate.net

The hydrothermal method involves a chemical reaction in an aqueous solution at elevated temperature and pressure within a sealed vessel, such as a Teflon-lined autoclave. ebrary.netmdpi.commdpi.com This technique allows for the direct synthesis of crystalline nanoparticles. researchgate.netnih.gov By adjusting parameters like reaction time, temperature, and the concentration of precursors and capping agents, it is possible to control the morphology and size of the resulting rare-earth fluoride nanocrystals. nih.govnih.gov For example, this route has been used to prepare NaYF₄:Yb,Er nanoparticles that are hydrophilic and exhibit bright upconversion luminescence, making them suitable for biological labeling. researchgate.net

Structural Characterization and Analysis

Crystallographic Investigations

Crystallographic investigations are fundamental to understanding the atomic arrangement within Erbium(III) fluoride (B91410), which directly influences its physical and chemical properties.

X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases present in bulk and nanocrystalline samples of Erbium(III) fluoride. Studies have consistently identified this compound as adopting an orthorhombic crystal structure. This structure is often described as being analogous to the β-YF₃ type materialsproject.orgescholarship.orgresearchgate.netmdpi.comchemicalbook.comcambridge.orgpsu.eduresearchgate.net. In some instances, researchers have also investigated related compounds, such as potassium erbium fluoride (K₀.₅Er₀.₅F₂), which exhibits a cubic fluorite-type structure researchgate.net. However, for pure this compound, the orthorhombic phase is the established ambient structure materialsproject.orgescholarship.orgchemicalbook.comcambridge.org. Under high pressure, ErF₃ has been observed to undergo a reversible phase transition to a trigonal structure, isostructural with LaF₃ (fluocerite-type), at approximately 9.8 GPa escholarship.org.

The crystal system for this compound at ambient conditions is confirmed to be orthorhombic , with the Pnma space group (International Number 62) materialsproject.orgescholarship.orgchemicalbook.comcambridge.org. The determination of precise lattice parameters is vital for understanding interatomic distances and bonding. Reported lattice parameters for this compound include:

| Crystal System | Space Group | Lattice Parameters (Å) | Volume (ų) | Reference |

| Orthorhombic | Pnma | a = 6.354, b = 6.846, c = 4.380 | ~189.7 | cambridge.org |

| Orthorhombic | Pnma | a = 4.34, b = 6.25, c = 6.76 | 183.57 | materialsproject.org |

Note: The lattice parameters can vary slightly depending on the synthesis method and experimental conditions. The values from materialsproject.org might represent a conventional setting or a different phase.

The density of this compound is reported to be approximately 8.11 g·cm⁻³ materialsproject.org. The Er³⁺ ions are typically coordinated by nine F⁻ atoms, with Er-F bond distances ranging from 2.26 to 2.49 Å materialsproject.org.

Rietveld refinement is a powerful quantitative phase analysis technique that utilizes powder diffraction data to refine crystallographic structural models. This method has been employed to determine detailed structural information for this compound cambridge.orgpsu.eduresearchgate.netlookchem.comresearchgate.net. By fitting the observed diffraction pattern to a calculated one based on a proposed crystal structure, Rietveld refinement allows for the determination of lattice parameters, atomic positions, site occupancies, and thermal parameters, thereby providing a comprehensive understanding of the material's atomic-scale structure cambridge.orgpsu.eduresearchgate.netresearchgate.net. This technique is particularly useful for analyzing complex structures or materials synthesized under varying conditions.

Microstructural and Morphological Characterization

Microstructural and morphological characterization techniques, primarily electron microscopy, are essential for visualizing and quantifying the physical form of this compound, especially in its nanocrystalline state.

Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Field Emission Scanning Electron Microscopy (FESEM) are indispensable tools for examining the surface topography, internal microstructure, and morphology of this compound particles mdpi.compsu.eduresearchgate.netfrontiersin.orgscirp.orghep.com.cncopernicus.orgeag.comuvic.cavpi2004.comresearchgate.net. These techniques provide high-resolution images that reveal the shape, size, and arrangement of individual particles or crystallites. For instance, SEM and TEM have been used to observe various morphologies of ErF₃, including flake-like, truncated octahedral, flower-like, and rice-like structures, depending on the synthesis method psu.eduresearchgate.net. FESEM offers enhanced resolution for surface morphology studies eag.comuvic.ca. TEM, especially High-Resolution TEM (HRTEM), can further confirm the crystalline nature and provide lattice fringe spacing information psu.eduresearchgate.net.

The synthesis of this compound in nanoscale dimensions often leads to diverse morphologies and size distributions, which significantly impact its properties. Electron microscopy studies have characterized these nanoparticles:

Morphology : ErF₃ nanoparticles have been synthesized in various shapes, including spherical, octahedral, and rice-like forms psu.eduresearchgate.netfrontiersin.org. The morphology can be controlled by adjusting synthesis parameters such as temperature, precursors, and surfactants psu.eduresearchgate.net. For example, well-dispersed, spherical nanoparticles with smooth surfaces have been reported for certain synthesis routes frontiersin.org.

Size Distribution : The size of this compound nanoparticles can range from tens of nanometers to a few micrometers psu.eduresearchgate.netcopernicus.org. For instance, in some studies, ErF₃ microcrystals were observed with sizes ranging from 20 nm to 2 μm psu.eduresearchgate.net. Other related fluoride nanoparticles, such as Er³⁺, Yb³⁺:KGd₃F₁₀, have shown particle diameter distributions from 50 to 250 nm, with an average size around 162 nm and a standard deviation of ± 41 nm frontiersin.org.

These microstructural and morphological characteristics are critical for tailoring the performance of this compound in applications requiring specific surface area or quantum confinement effects.

Compound List:

this compound (ErF₃)

Yttrium fluoride (YF₃)

Potassium erbium fluoride (K₀.₅Er₀.₅F₂)

Lanthanum fluoride (LaF₃)

Potassium fluoride (KF)

Yttrium fluoride (YF₃)

Gadolinium fluoride (GdF₃)

Lithium fluoride (LiF)

Erbium oxide (Er₂O₃)

Erbium oxyfluoride (ErOF)

Potassium gadolinium fluoride (KGd₃F₁₀)

Potassium yttrium fluoride (KY₃F₁₀)

Sodium yttrium fluoride (NaYF₄)

Aluminum oxide (Al₂O₃)

Lithium oxide (LiO)

Bismuth oxide (Bi₂O₃)

Boron trioxide (B₂O₃)

Magnesium fluoride (MgF₂)

Thin Film Morphology and Uniformity

The morphology and uniformity of this compound thin films are critical parameters that dictate their optical and electronic properties. Thin films of ErF₃ are typically deposited using techniques such as thermal evaporation or sputtering researchgate.netsamaterials.comamericanelements.com. The substrate temperature during deposition plays a significant role in determining the film's structure, influencing its transition from amorphous to crystalline states researchgate.net. For instance, ErF₃ films deposited on germanium and silicon substrates have shown a transformation from amorphous to crystalline with increasing substrate temperature, with silicon requiring a higher crystallization temperature than germanium researchgate.net.

The surface morphology can also be influenced by substrate interactions and internal stresses. ErF₃ films on copper mesh grids, for example, have exhibited crystalline structures even at lower temperatures (100°C) and developed flower-like surface morphologies at higher temperatures (200°C) researchgate.net. The crystallization temperature (Tc) of ErF₃ films is dependent on the substrate, with a general trend observed as TCu < TGe < TSi, attributed to variations in the wetting angle of the ErF₃ films on different substrates researchgate.net. Studies on sputtering targets, essential for thin film deposition, emphasize the need for high-purity ErF₃ to ensure consistent film quality and reliability under demanding processing conditions samaterials.comamericanelements.com.

Local Environment and Site Symmetry Analysis

The behavior of Er³⁺ ions in fluoride hosts is profoundly influenced by their local environment, including the symmetry of the crystal lattice sites they occupy and the interactions with neighboring ions.

Judd-Ofelt Theory for Lanthanide Ions

The Judd-Ofelt (JO) theory is a powerful semi-empirical framework used to analyze the optical properties of rare-earth ions, including Er³⁺, in various host materials optica.orgkuleuven.bescirp.orgsci-hub.seoptica.orgmdpi.comscispace.comnottingham.ac.ukresearchgate.netresearchgate.netresearchgate.netresearchgate.net. This theory quantifies the intensities of electric dipole transitions within the 4f electron shell of lanthanides by employing three phenomenological parameters: Ω₂, Ω₄, and Ω₆. These parameters are sensitive to the local crystal field and the nature of the host matrix optica.orgsci-hub.seoptica.orgresearchgate.net. By analyzing absorption spectra, the JO parameters can be determined, which in turn allow for the calculation of transition probabilities, radiative lifetimes, and branching ratios for various energy levels of the Er³⁺ ion scirp.orgmdpi.comscispace.com. For example, JO analysis has been applied to Er³⁺-doped KY₃F₁₀ crystals to determine these optical properties, suggesting potential for laser applications scirp.orgscispace.com. Similarly, studies on ErF₃ in different fluoride hosts have utilized JO theory to understand luminescence behavior and predict radiative properties mdpi.comresearchgate.net. The sensitivity of the Ω₂ parameter to the matrix environment highlights its utility in understanding subtle changes in the local structure researchgate.net.

Site Occupancy and Doping Effects within Host Lattices

When Er³⁺ ions are introduced into a fluoride host lattice, they occupy specific sites, and their distribution can significantly impact the material's optical properties. The local symmetry of these sites is crucial, as it influences the transition probabilities of the f-f transitions optica.org. For instance, in CaF₂ and BaF₂ fluoride crystals doped with ErF₃, high-resolution photoluminescence spectroscopy has been used to determine site symmetries, identifying C₃v and C₄v sites in CaF₂ and primarily C₃v sites in BaF₂ researchgate.netresearchgate.net. The differences in cationic radius between the host and the dopant ion (e.g., Ca²⁺/Ba²⁺ vs. Er³⁺) influence the structure and lead to variations in site symmetry formation researchgate.netresearchgate.net.

The incorporation of Er³⁺ ions into host lattices can also lead to structural heterogeneities. In some fluoride hosts, aliovalent doping with Er³⁺ can result in the incorporation of extra fluoride or oxide anions in the vicinity of the dopant ions, leading to a reduction in local symmetry compared to the ideal crystallographic sites rsc.org. Studies on Er³⁺-doped NaYF₄, for example, suggest that Yb³⁺ ions are evenly distributed rather than clustering, and that doping is site-specific within the β-NaYF₄ structure chemrxiv.org.

Cluster Formation of Erbium Ions in Fluoride Crystals

A notable phenomenon in Er³⁺-doped fluoride materials is the tendency for Er³⁺ ions to form clusters, particularly at higher doping concentrations mdpi.comjim.org.cnoptica.orglu.lvoptica.orgresearchgate.netdtu.dk. This clustering arises from Coulomb interactions between Er³⁺-F⁻ dipole pairs during crystal growth optica.org. The proximity of Er³⁺ ions within clusters enhances energy transfer processes, which can be beneficial for upconversion luminescence but can also lead to fluorescence quenching jim.org.cnoptica.orgoptica.orgresearchgate.netdtu.dk.

The formation of clusters can significantly alter the luminescence properties, such as the red-to-green (R/G) ratio in upconversion emissions optica.orgresearchgate.net. Studies on Er:CaF₂ crystals have shown that the R/G ratio is strongly dependent on the cluster structure, with different cluster configurations exhibiting varying cross-relaxation rates optica.orgresearchgate.net. Computational simulations, combined with experimental techniques like X-ray absorption near-edge structure (XANES) and extended X-ray absorption fine structure (EXAFS), are employed to understand these cluster structures and their impact on spectral properties optica.orgresearchgate.net. For instance, in BaF₂ crystals doped with ErF₃, an increase in ErF₃ concentration leads to a rise in absorption peaks attributed to clusters, indicating their formation mdpi.com. The presence of clusters can be a limiting factor for laser efficiency due to degraded thermal properties jim.org.cn.

Spectroscopic Properties and Luminescence Mechanisms

Optical Absorption Spectroscopy

Optical absorption spectroscopy is a fundamental technique used to probe the electronic energy levels of the Er³⁺ ion within a host material. The resulting spectra reveal characteristic absorption bands corresponding to the excitation of electrons from the ⁴I₁₅/₂ ground state to various higher-energy excited states. researchgate.netoptica.org

The absorption spectrum of Erbium(III) fluoride (B91410) and erbium-doped fluoride materials exhibits a series of distinct bands across the ultraviolet, visible, and near-infrared (NIR) regions. Each band corresponds to a specific electronic transition from the ⁴I₁₅/₂ ground state to a higher excited state of the Er³⁺ ion. For instance, in Er³⁺-doped germanate glasses, characteristic absorption bands are observed centered around 1530 nm, 980 nm, 800 nm, 652 nm, 542 nm, 521 nm, 488 nm, 451 nm, 407 nm, and 378 nm. optica.org These bands are assigned to transitions to the ⁴I₁₃/₂, ⁴I₁₁/₂, ⁴I₉/₂, ⁴F₉/₂, ⁴S₃/₂, ²H₁₁/₂, ⁴F₇/₂, (⁴F₅/₂ + ⁴F₃/₂), ²H₉/₂, and ⁴G₁₁/₂ levels, respectively. optica.org

Similarly, studies on Er³⁺-doped KY₃F₁₀ single crystals have identified absorption bands at approximately 519 nm, 554 nm, 574 nm, 685 nm, 829 nm, 973 nm, and 1522 nm, which are attributed to transitions to the ⁴F₇/₂, ²H₁₁/₂, ⁴S₃/₂, ⁴F₉/₂, ⁴I₉/₂, ⁴I₁₁/₂, and ⁴I₁₃/₂ multiplets. scirp.orgscispace.com In irradiated Er-doped nanocrystalline CaF₂, absorption peaks have been noted at 413 nm and 485 nm, assigned to transitions from the ground state to the ⁴G₁₁/₂ and ⁴F₅/₂ excited states, respectively. tsijournals.com The precise positions of these bands can be slightly influenced by the specific fluoride host matrix. optica.org

Table 1: Characteristic Absorption Bands of Er³⁺ in Fluoride-Based Hosts

| Wavelength (nm) | Transition (from ⁴I₁₅/₂) | Host Material Reference |

|---|---|---|

| ~378 | ⁴G₁₁/₂ | Germanate Glass optica.org |

| ~407 | ²H₉/₂ | Germanate Glass optica.org |

| ~413 | ⁴G₁₁/₂ | Irradiated CaF₂ Nanocrystals tsijournals.com |

| ~451 | (⁴F₅/₂ + ⁴F₃/₂) | Germanate Glass optica.org |

| ~485 | ⁴F₅/₂ | Irradiated CaF₂ Nanocrystals tsijournals.com |

| ~488 | ⁴F₇/₂ | Germanate Glass optica.org |

| ~519 | ⁴F₇/₂ | KY₃F₁₀ Crystal scirp.orgscispace.com |

| ~521 | ²H₁₁/₂ | Germanate Glass optica.org |

| ~542 | ⁴S₃/₂ | Germanate Glass optica.org |

| ~652 | ⁴F₉/₂ | Germanate Glass optica.org |

| ~800 | ⁴I₉/₂ | Germanate Glass optica.org |

| ~973 | ⁴I₁₁/₂ | KY₃F₁₀ Crystal scirp.orgscispace.com |

| ~980 | ⁴I₁₁/₂ | Germanate Glass optica.org |

| ~1522 | ⁴I₁₃/₂ | KY₃F₁₀ Crystal scirp.orgscispace.com |

This table is interactive. You can sort and filter the data.

The absorption cross-section (σ_abs) is a critical parameter that quantifies the probability of an absorption transition. It can be determined from the absorption spectrum using the Beer-Lambert law. The Judd-Ofelt theory is a powerful theoretical framework often employed to calculate oscillator strengths and other radiative properties from experimental absorption spectra. optica.orgcsic.es

For Er³⁺-doped materials, the absorption cross-section for key pump bands is of particular importance. For example, the peak absorption cross-section for the ⁴I₁₅/₂ → ⁴I₁₁/₂ transition, crucial for pumping mid-infrared lasers, varies with the host. In a series of fluorite-type crystals, σ_abs was found to be 2.77 × 10⁻²¹ cm² at 972.3 nm for Er³⁺:BaF₂, 2.59 × 10⁻²¹ cm² at 969.5 nm for Er³⁺:SrF₂, and 2.22 × 10⁻²¹ cm² at 967.6 nm for Er³⁺:CaF₂. optica.org In another study, the absorption cross-section for Er³⁺ at 1534 nm in silicon-rich silicon oxide was measured to be approximately 5×10⁻²¹ cm². researchgate.net Research on heavily erbium-doped fluorotellurite glasses reported an absorption cross-section of 2.08 × 10⁻²⁰ cm² at 2.7 μm. optica.org These values are essential for designing and modeling erbium-based laser and amplifier systems.

Photoluminescence and Emission Characteristics

Upon excitation, Er³⁺ ions relax to lower energy levels through radiative transitions, resulting in photoluminescence. The emission spectra of Erbium(III) fluoride are rich and span from the visible to the mid-infrared range, with each emission band corresponding to a specific de-excitation pathway.

This compound is well-known for its prominent near-infrared (NIR) emission centered around 1.5 μm, which corresponds to the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition. nanorh.comedinst.com This emission band is of paramount importance for telecommunications, as it falls within the low-loss window of silica-based optical fibers. edinst.com

In addition to the 1.5 μm band, visible emissions can be generated through upconversion processes, where the absorption of multiple lower-energy photons leads to the emission of a higher-energy photon. scispace.comnih.gov For example, under 980 nm excitation, Er³⁺-doped phosphors can exhibit strong green emission peaks around 527-555 nm, attributed to the ²H₁₁/₂ → ⁴I₁₅/₂ and ⁴S₃/₂ → ⁴I₁₅/₂ transitions. nih.gov A weaker blue emission has also been observed around 446 nm, corresponding to the ⁴F₇/₂ → ⁴I₁₅/₂ transition. researchgate.net

Table 2: Prominent Visible and Near-Infrared Emission Bands of Er³⁺

| Wavelength Range | Transition | Excitation Mechanism | Significance |

|---|---|---|---|

| ~446 nm | ⁴F₇/₂ → ⁴I₁₅/₂ | Upconversion | Blue light emission researchgate.net |

| ~527-555 nm | ²H₁₁/₂ / ⁴S₃/₂ → ⁴I₁₅/₂ | Upconversion (e.g., 980 nm pump) | Green light emission for displays, lasers nih.gov |

This table is interactive. You can sort and filter the data.

Er³⁺ ions also exhibit important emission bands in the mid-infrared (MIR) region. An intense emission is commonly observed around 2.7-2.8 μm, which is attributed to the ⁴I₁₁/₂ → ⁴I₁₃/₂ transition. optica.orgepj-conferences.org This wavelength is highly sought after for medical applications due to its strong absorption by water in biological tissues. edinst.com The efficiency of this emission is enhanced in low-phonon-energy fluoride hosts, which prevent the ⁴I₁₁/₂ level from being rapidly depopulated by non-radiative multi-phonon relaxation. rp-photonics.com

Furthermore, another significant MIR emission has been identified around 4.5 μm in Er³⁺-doped fluoride and chloride crystals. nsf.gov This emission originates from the ⁴I₉/₂ → ⁴I₁₁/₂ transition and is of interest for applications in remote sensing and molecular spectroscopy. nsf.gov The development of fiber lasers operating on the ⁴F₉/₂ → ⁴I₉/₂ transition in Er³⁺-doped fluoride glasses has also enabled emission centered at 3.5 µm. aip.org

Table 3: Key Mid-Infrared Emission Bands of Er³⁺ in Fluoride Hosts

| Wavelength (µm) | Transition | Host Material Reference |

|---|---|---|

| ~2.7-2.8 | ⁴I₁₁/₂ → ⁴I₁₃/₂ | Fluorite-type crystals (CaF₂, SrF₂, BaF₂) optica.org |

| ~3.5 | ⁴F₉/₂ → ⁴I₉/₂ | Fluoride glass fibers aip.org |

This table is interactive. You can sort and filter the data.

The fluorescence lifetime (τ) of an excited state is the average time an ion remains in that state before decaying. It is a crucial parameter for laser and amplifier performance, influencing energy storage and gain. The decay dynamics of Er³⁺ luminescence are often complex and can be non-exponential, influenced by processes such as energy transfer between ions and cross-relaxation. researchgate.net

For the MIR transition at ~2.8 μm, the lifetimes of the upper (⁴I₁₁/₂) and lower (⁴I₁₃/₂) laser levels are critical. In Er³⁺:(Ca,Sr)F₂ crystals, these lifetimes were measured to be 8.64 ms (B15284909) and 5.64 ms, respectively, a favorable ratio for achieving continuous-wave laser operation. epj-conferences.org In an Er³⁺-doped ZBSY-e fluoride glass, the lifetime for the 2.75 μm emission (⁴I₁₁/₂ → ⁴I₁₃/₂) was 7.08 ms, while the 1.55 μm emission (⁴I₁₃/₂ → ⁴I₁₅/₂) had a decay lifetime of 14.2 ms. edinst.com

In contrast, the 4.5 μm emission (⁴I₉/₂ → ⁴I₁₁/₂) in Er³⁺-doped fluoride crystals like BaF₂ and NaYF₄ exhibited short lifetimes in the microsecond range (~47 μs and ~205 μs, respectively), whereas in chloride crystals, much longer lifetimes in the millisecond range were observed. nsf.gov The decay curves can be non-exponential, particularly at high Er³⁺ concentrations, which can be attributed to diffusion-limited energy transfer between Er³⁺ ions or to quenching sites. researchgate.net

Upconversion Luminescence (UCL) Studies

Upconversion luminescence (UCL) is a phenomenon where low-energy light, typically in the near-infrared (NIR) range, is converted to higher-energy visible or ultraviolet light through multiple photon absorption and energy transfer processes. In the context of this compound (ErF₃), the trivalent erbium ion (Er³⁺) serves as an efficient activator for UCL due to its unique and evenly spaced energy levels that facilitate NIR-to-visible light conversion. lu.lvnanorh.com

Two primary mechanisms are responsible for two-photon upconversion in Er³⁺-doped materials: Energy Transfer Upconversion (ETU) and Excited State Absorption (ESA). optica.orgoptica.org

Energy Transfer Upconversion (ETU): This process involves the interaction of two or more nearby excited ions. lu.lv In the case of Er³⁺, an ion excited to an intermediate state (e.g., ⁴I₁₁/₂) transfers its energy to a neighboring Er³⁺ ion that is also in an excited state. This transfer promotes the second ion to a higher energy level (e.g., ⁴F₇/₂), from which it can radiatively decay, emitting a higher-energy photon. sci-hub.ruresearchgate.net The efficiency of ETU is highly dependent on the concentration of Er³⁺ ions, as a shorter distance between ions enhances the probability of energy transfer. sci-hub.ru

Excited State Absorption (ESA): In contrast to ETU, ESA is a process involving a single ion. lu.lv An Er³⁺ ion is first excited from the ground state (⁴I₁₅/₂) to an intermediate level (e.g., ⁴I₁₁/₂) by absorbing a photon. Before it can relax back to the ground state, it absorbs a second photon, which promotes it to a higher excited state (e.g., ⁴F₇/₂). optica.orgresearchgate.net Subsequent relaxation from this higher state results in the emission of upconverted light. optica.org

The dominant mechanism, whether ETU or ESA, is influenced by the concentration of Er³⁺ ions. At lower concentrations, ESA is often the primary pathway, while at higher concentrations, the increased proximity of ions makes ETU more efficient. sci-hub.ru

The host material in which Er³⁺ ions are embedded plays a critical role in the efficiency of upconversion luminescence. Fluoride-based hosts, such as this compound and others like BaF₂, are particularly advantageous due to their low phonon energies. lu.lvresearchgate.net Phonons are quantized modes of lattice vibration, and materials with low phonon energies minimize non-radiative relaxation rates. lu.lv This is because the energy gap between the excited states of Er³⁺ is often large enough that multiple low-energy phonons would be required to bridge the gap and cause non-radiative decay.

Table 1: Phonon Energies of Various Host Materials

| Host Material | Maximum Phonon Energy (cm⁻¹) | Reference |

| Barium Fluoride (BaF₂) | 346 | researchgate.net |

| Strontium Fluoride (SrF₂) | 397 | lu.lv |

| Calcium Fluoride (CaF₂) | 484 | lu.lv |

| Perfluoride Glass | 585 | optica.org |

| Silicate (B1173343) Glass | ~1100 | itn.pt |

As shown in the interactive table above, fluoride hosts exhibit significantly lower phonon energies compared to oxide-based glasses like silicate glass, making them superior for efficient upconversion.

To further improve the UCL efficiency of Er³⁺-doped materials, various strategies have been developed, with co-doping being one of the most effective. magtech.com.cn

Co-doping with Sensitizers: A common approach is to co-dope the host material with a sensitizer (B1316253) ion, most notably Ytterbium (Yb³⁺). lu.lv Yb³⁺ has a large absorption cross-section in the NIR region (around 980 nm), allowing it to efficiently absorb pump energy. lu.lvmdpi.com This absorbed energy is then non-radiatively transferred to a nearby Er³⁺ ion (the activator), promoting it to an excited state. This process, known as energy transfer, significantly enhances the population of the Er³⁺ intermediate states, leading to a much brighter upconversion emission. mdpi.comnih.gov

Co-doping with other Ions: Besides Yb³⁺, other ions can be introduced to manipulate the luminescence properties. For instance, co-doping with ions like Tm³⁺ or Pr³⁺ can be used to overcome certain bottlenecks in the energy level populations and enhance specific emission bands. cas.cn The introduction of optically inert ions such as Li⁺, Lu³⁺, or Gd³⁺ can also enhance luminescence by distorting the local crystal field symmetry around the Er³⁺ ions, which can increase transition probabilities. magtech.com.cnrsc.orgresearchgate.net For example, doping ErF₃ with Li⁺ has been shown to significantly enhance its upconversion emission intensity. rsc.orgresearchgate.net

Thermal quenching, the decrease in luminescence intensity with increasing temperature, is a significant challenge for many luminescent materials. rsc.org This quenching is often caused by thermally activated non-radiative relaxation processes. nih.gov However, in certain Er³⁺-doped systems, phenomena of anti-thermal quenching have been observed, where the luminescence intensity increases with temperature up to a certain point.

Strategies to combat thermal quenching include the selection of host materials with high thermal stability and low phonon energies, which inherently reduce the probability of non-radiative decay. researchgate.net Another approach involves manipulating energy transfer pathways. For instance, in some co-doped systems, elevated temperatures can facilitate phonon-assisted energy transfer processes that more efficiently populate the desired emitting states, counteracting the typical quenching effects. opticsjournal.net This can be achieved by creating specific energy level mismatches that require thermal energy (phonons) to be overcome for efficient energy transfer. opticsjournal.net Defect engineering and the creation of energy reservoirs within the host material are also being explored as advanced strategies to mitigate thermal quenching. nih.gov

Energy Transfer Dynamics in Doped Systems

When the concentration of Er³⁺ ions in a host matrix is sufficiently high, the excited state energy can migrate from one Er³⁺ ion to another before luminescence occurs. acs.org This non-radiative process happens when an excited Er³⁺ ion transfers its energy to a neighboring ground-state Er³⁺ ion, which then becomes excited. This can occur repeatedly, causing the excitation to "hop" through the lattice.

This energy migration can have both positive and negative consequences. On one hand, it can facilitate energy transfer to activator ions in co-doped systems. On the other hand, if the migrating energy encounters a quenching site, such as a defect or a surface quencher, the energy will be lost non-radiatively, leading to a decrease in luminescence efficiency. nus.edu.sg This is a form of concentration quenching. nus.edu.sg The rate of this energy migration is strongly dependent on the average distance between Er³⁺ ions, and therefore on their concentration. sci-hub.ru Studies on Er³⁺-doped glasses have shown that as the Er³⁺ concentration increases, the effects of energy migration become more pronounced, often leading to non-exponential luminescence decay curves. sci-hub.ru

Sensitizer-Activator Energy Transfer (e.g., Yb³⁺-Er³⁺)

In this compound (ErF₃) and other fluoride host materials, the efficiency of upconversion luminescence is significantly enhanced by co-doping with ytterbium (Yb³⁺) ions, which act as sensitizers for the erbium (Er³⁺) activator ions. This enhancement is primarily due to the highly efficient energy transfer from Yb³⁺ to Er³⁺. The Yb³⁺ ion has a large absorption cross-section around 980 nm, which corresponds to the ²F₇/₂ → ²F₅/₂ transition. inoe.ronih.govsemanticscholar.org This allows for effective absorption of excitation energy from common and inexpensive laser diodes.

Once excited, the Yb³⁺ ion (sensitizer) non-radiatively transfers its energy to a nearby Er³⁺ ion (activator). This process is a resonant energy transfer, as the Yb³⁺ emission (²F₅/₂ → ²F₇/₂) spectrally overlaps with the Er³⁺ absorption (⁴I₁₅/₂ → ⁴I₁₁/₂). inoe.ro This efficient transfer populates the ⁴I₁₁/₂ level of the Er³⁺ ion. From this level, a second energy transfer from another excited Yb³⁺ ion can further excite the Er³⁺ ion to higher energy levels, such as ⁴F₇/₂, leading to subsequent visible light emission. acs.org For instance, green emission originates from the ²H₁₁/₂ → ⁴I₁₅/₂ and ⁴S₃/₂ → ⁴I₁₅/₂ transitions, while red emission comes from the ⁴F₉/₂ → ⁴I₁₅/₂ transition. inoe.rospiedigitallibrary.orgcambridge.org

| Ion | Transition | Role | Approximate Wavelength (nm) |

|---|---|---|---|

| Yb³⁺ | ²F₇/₂ → ²F₅/₂ | Absorption (Sensitizer) | ~980 |

| Yb³⁺ → Er³⁺ | (²F₅/₂ → ²F₇/₂) → (⁴I₁₅/₂ → ⁴I₁₁/₂) | First Energy Transfer | - |

| Yb³⁺ → Er³⁺ | (²F₅/₂ → ²F₇/₂) → (⁴I₁₁/₂ → ⁴F₇/₂) | Second Energy Transfer | - |

| Er³⁺ | ²H₁₁/₂ / ⁴S₃/₂ → ⁴I₁₅/₂ | Green Emission (Activator) | ~520 / ~540 |

| Er³⁺ | ⁴F₉/₂ → ⁴I₁₅/₂ | Red Emission (Activator) | ~660 |

Phonon-Assisted Energy Transfer (PAET) Processes

Phonon-assisted energy transfer (PAET) is a crucial non-resonant process that influences the luminescence properties of this compound and other lanthanide-doped materials. Unlike resonant energy transfer, PAET occurs when there is an energy mismatch between the electronic transitions of the donor and acceptor ions. This energy difference is compensated by the creation or annihilation of one or more phonons, which are quantized lattice vibrations of the host material. opticsjournal.net

The probability of PAET is strongly dependent on the phonon energy of the host material. acs.org Fluoride hosts, such as ErF₃, are known for their low phonon energies, which generally reduces the rate of non-radiative multiphonon relaxation and leads to higher upconversion efficiency. inoe.ro However, PAET can still play a significant role in populating or depopulating certain energy levels.

For example, in the Yb³⁺-Er³⁺ system, the energy transfer from the ⁴I₁₃/₂ state to the ⁴F₉/₂ state of Er³⁺, which is responsible for the red emission, can be a phonon-assisted process. acs.org The efficiency of this particular energy transfer step increases with the phonon energy of the host material. acs.org This explains why oxide hosts, which have higher phonon energies, often exhibit a stronger red emission compared to the green emission in Yb³⁺-Er³⁺ co-doped systems, whereas in fluoride hosts, green emission is typically dominant. acs.org

The Miyakawa-Dexter theory describes the temperature dependence of the phonon-assisted energy transfer rate. opticsjournal.net At higher temperatures, the increased phonon population can facilitate PAET processes, potentially leading to thermal quenching or, in some cases, enhancement of specific emission bands. opticsjournal.netnih.gov Research has shown that in some systems, PAET can be harnessed to overcome thermal quenching of luminescence. opticsjournal.net

The table below presents a comparison of energy transfer coefficients in different host materials, highlighting the influence of phonon energy on PAET.

| Host Material | Maximum Phonon Energy (cm⁻¹) | Relative Energy Transfer Coefficient (a.u.) for Er³⁺ (⁴I₁₃/₂ → ⁴F₉/₂) |

|---|---|---|

| β-NaYF₄ | ~360 | 1 |

| Ba₅Gd₈Zn₄O₂₁ | ~550 | 89 |

| Y₂O₃ | ~600 | 408 |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Applications

Electronic Structure Calculations

Density Functional Theory (DFT) serves as a cornerstone for investigating the electronic structure of materials, providing insights into properties such as band gaps and density of states (DOS) arxiv.orgaps.orgscirp.orgarxiv.org. These calculations are fundamental for understanding electron distribution and interactions, which directly influence a material's optical and electronic behavior. However, the accurate description of rare-earth elements, particularly their localized f-electrons, presents a significant challenge for standard DFT approximations researchgate.netmdpi.com. Advanced DFT methodologies, including those incorporating Hubbard U corrections or hybrid functionals, are often employed to enhance the precision of calculations for f-electron systems researchgate.netmdpi.com. While specific DFT electronic structure calculations for pure Erbium(III) fluoride (B91410) (ErF3) were not extensively detailed in the available literature, studies on related fluoride systems and rare-earth doped materials highlight the application of DFT in predicting band gaps and electronic states mdpi.comrsc.org. For instance, DFT has been utilized to predict stable structures and hypothesize the underlying reasons for observed phenomena in doped fluorides rsc.org. Achieving highly accurate band gap predictions often necessitates computationally intensive methods like hybrid functionals or many-body perturbation theory, such as the GW approximation or the Bethe-Salpeter equation, especially when high precision is required arxiv.orgarxiv.orgnsf.govarxiv.org.

Modeling of Molecular and Crystal Structures

Density Functional Theory (DFT) is a prevalent method for modeling and predicting the crystal structures and lattice parameters of diverse chemical compounds mdpi.comacs.org. By simulating various atomic arrangements and calculating their associated energies, DFT can identify stable crystalline phases and determine critical structural parameters, including lattice constants and space groups mdpi.com. For systems containing Erbium(III) fluoride, experimental techniques like X-ray Diffraction (XRD) have provided crystallographic data, often complemented by computational analysis. For example, doped barium fluoride crystals (BaF2:ErF3) have been characterized as exhibiting a cubic phase with lattice parameters a = b = c = 6.2065 Å and belonging to the Fm3m space group mdpi.com. Although direct DFT calculations of the crystal structure for pure ErF3 were not explicitly detailed, DFT has been successfully applied to predict the crystal structures of other materials, frequently yielding results that closely align with experimental values for lattice parameters and densities mdpi.com. Furthermore, DFT has been employed to predict the stable structures of secondary phases within doped fluoride materials, contributing to the understanding of radiation-induced effects rsc.org.

Prediction of Spectroscopic Properties from First Principles

Computational methods, particularly those based on first-principles calculations and quantum chemistry, are essential for predicting the spectroscopic properties of materials such as this compound. The Judd-Ofelt theory, for instance, is a widely adopted framework for analyzing and forecasting optical properties based on experimental absorption spectra. This theory yields intensity parameters (Ωt, where t = 2, 4, 6), which subsequently enable the calculation of radiative transition probabilities, branching ratios, and radiative lifetimes of the Er³⁺ ion mdpi.comresearchgate.netresearchgate.netresearchgate.net. Investigations into ErF3-doped fluoride crystals have involved the calculation of these Judd-Ofelt parameters, offering insights into the material's potential laser performance mdpi.comresearchgate.net. For example, optical gain parameters, critical for laser applications, have also been computationally estimated mdpi.com. Beyond Judd-Ofelt analysis, ab initio approaches, including methods like the Bethe-Salpeter equation within DFT, are utilized to compute optical absorption spectra, thereby providing a detailed understanding of electronic excitations nsf.govnih.gov. These computational techniques are vital for characterizing the luminescent behavior and optical response of Er³⁺ ions in various host matrices, including fluoride-based materials researchgate.netresearchgate.netresearchgate.netaip.orgmdpi.com.

Quantum Chemical Calculations

Quantum chemical calculations encompass a broad spectrum of methodologies employed to determine the electronic structure and properties of molecules and materials. Ab initio methods, which are founded on fundamental quantum mechanical principles without relying on empirical parameters, are utilized to predict spectroscopic properties, such as optical absorption spectra, with a high degree of accuracy nsf.govnih.gov. These methods may involve solving complex equations like the Bethe-Salpeter equation to account for electron-hole interactions, which are crucial for understanding optical phenomena nsf.gov. For lanthanide ions like Erbium, relativistic effects can significantly influence their electronic structure and properties. Scalar-relativistic DFT approaches, which incorporate these effects, have been applied to calculate the structural and electronic properties of lanthanide complexes, demonstrating good agreement with experimental data researchgate.net. Additionally, embedding techniques, which integrate quantum mechanical calculations within a classical environment, are being developed to enable the scaling of computational studies to more complex molecular systems nih.gov. These quantum chemical approaches offer a deeper comprehension of the fundamental interactions governing the behavior of materials like this compound.

Simulation and Modeling of Optical Phenomena

Laser Performance Modeling (e.g., Q-switched operation)

The theoretical modeling of laser performance, particularly for systems involving Erbium ions within fluoride hosts, relies on sophisticated computational methodologies. These models typically employ rate equations and propagation equations to simulate the dynamics of pump and signal waves within the laser cavity semanticscholar.orgarxiv.orgresearchgate.netoptica.org. Phenomena such as continuous-wave (CW) operation, Q-switched pulsed operation, energy transfer mechanisms, and optical gain are subjects of investigation semanticscholar.orgarxiv.orgoptica.orgmdpi.comresearcher.lifearxiv.orgworktribe.comresearchgate.net. For instance, models have been developed to accurately describe high-power erbium-doped fluoride fiber lasers operating near 2.8 microns, incorporating cubic energy transfer rate dependencies semanticscholar.orgarxiv.org. Simulations also explore dual-wavelength pumping strategies and their impact on mid-infrared laser emission, such as at 3.5 µm arxiv.orgresearchgate.net. The inclusion of spontaneous emission is recognized as essential for obtaining accurate results in Q-switched operation mdpi.com. While these modeling efforts are primarily applied to Er-doped fluoride glasses, fibers, and crystals, understanding the fundamental computational properties of this compound itself, such as its electronic structure and spectroscopic characteristics derived from first-principles calculations, would be crucial for developing highly accurate predictive models for ErF3-based laser materials. Studies on erbium ion clusters in fluoride crystals, for example, utilize first-principles calculations to explore their impact on spectral properties relevant to laser applications jim.org.cn.

Data Tables

Table 1: Crystal Structure Information for ErF3-Containing Systems

| Material | Crystal System | Space Group | Lattice Parameters (Å) | Reference |

| BaF2:ErF3 | Cubic | Fm3m | a=b=c=6.2065 | mdpi.com |

Table 2: Calculated Spectroscopic and Material Properties Related to ErF3

| Property | Value | Material/System | Method/Context | Reference |

| Gain Parameter (G) | 6.8 × 10⁻²⁴ cm²·s (green emission) | BaF2:ErF3 (0.05 mol%) | Calculation | mdpi.com |

| Segregation Coefficient | 1.03 | ErF3-doped CaF2 | Calculation (Er³⁺ in 0.83 mol%) | researchgate.net |

| Optical Absorption Coeff. | 0.97 mm⁻¹ atom%⁻¹ | ErF3-doped CaF2 | Measurement/Calculation | researchgate.net |

Compound Names Mentioned

this compound (ErF3)

Barium fluoride (BaF2)

Calcium fluoride (CaF2)

Magnesium oxide (MgO)

Tellurium dioxide (TeO2)

Phosphorus pentoxide (P2O5)

Zinc fluoride (ZnF2)

Sodium oxide (Na2O)

Lithium fluoride (LiF)

Gallium oxide (Ga2O3)

Aluminum fluoride (AlF3)

Yttrium oxide (Y2O3)

Zirconium fluoride (ZrF2)

Lanthanum fluoride (LaF3)

Sodium fluoride (NaF)

Gallium Arsenide (GaAs)

Aluminum Arsenide (AlAs)

Cerium trifluoride (CeF3)

Terbium trifluoride (TbF3)

Strontium fluoride (SrF2)

Holmium trifluoride (HoF3)

Thulium trifluoride (TmF3)

Analysis of Energy Level Populations

The accurate modeling of energy level populations in Erbium(III) ions within fluoride hosts is fundamental to predicting and enhancing their luminescent and laser properties. Theoretical and computational approaches are employed to simulate the complex dynamics governing these populations, taking into account various excitation, relaxation, and energy transfer processes.

Methodologies for Population Analysis:

Rate Equations: A cornerstone of population dynamics analysis involves solving systems of rate equations. These differential equations describe the temporal evolution of population densities in different energy levels of the Erbium ions. They incorporate parameters such as radiative and non-radiative transition rates, as well as ion-ion energy transfer mechanisms like cross-relaxation and upconversion doi.orgmdpi.comarxiv.orgresearchgate.netrsc.orgvu.edu.aumdpi.comoptica.orgiphy.ac.cn. Numerical solutions to these equations allow researchers to predict how populations build up and decay under specific excitation conditions, which is vital for laser design and material optimization.

Judd-Ofelt Theory: This semi-empirical theory is widely used to calculate radiative transition probabilities and oscillator strengths for f-f electronic transitions in rare-earth ions like Erbium. These calculated parameters are critical inputs for the rate equation models, providing quantitative data on the likelihood of radiative decay between energy levels doi.orgoptica.orgmdpi.commdpi.comoptica.org.

Crystal Field Calculations: The local environment of the Erbium ion within the fluoride crystal lattice leads to the splitting of energy levels into multiple Stark sublevels. Crystal field calculations and analyses are performed to determine these Stark level positions and their associated population distributions, which can significantly influence spectral properties and laser dynamics researchgate.netoptica.org.

Key Processes Influencing Population Dynamics: The distribution of Erbium ions among their energy levels is governed by several key processes:

Energy Transfer: At higher doping concentrations, interactions between Erbium ions become significant. Cross-relaxation, where one excited ion transfers energy to another, and upconversion, where two excited ions combine their energy to excite a third ion to a higher level, can drastically alter population distributions doi.orgarxiv.orgresearchgate.netrsc.orgvu.edu.aulu.lvoptica.orgresearchgate.net.

Non-radiative Relaxation: Ions can also lose energy through non-radiative pathways, such as multiphonon relaxation, especially in hosts with high phonon energies. These processes compete with radiative emission and reduce the population in excited states available for light emission doi.orgrsc.orgresearchgate.net.

Research Findings: Computational studies have numerically solved rate equations for various Erbium energy levels in different fluoride hosts to understand population behavior and predict laser performance. For example, in Er:LiYF₄ crystals, a population inversion density of 8.5 × 10¹⁹ cm⁻³ for the ⁴I₁₁/₂ state was theoretically determined under specific pumping conditions researchgate.net. Furthermore, radiative transition probabilities, such as the spontaneous radiative transition probability of 36.45 s⁻¹ for the ⁴I₁₁/₂→⁴I₁₃/₂ transition in Er-doped germanate glass, are calculated using theoretical frameworks and serve as essential parameters for population dynamics simulations optica.org.

| Host Material / System | Key Parameter | Value | Unit | Reference |

| Er:LiYF₄ crystal | Population Inversion Density (⁴I₁₁/₂ state) | 8.5 × 10¹⁹ | cm⁻³ | researchgate.net |

| Er-doped Germanate Glass | Radiative Transition Probability (⁴I₁₁/₂→⁴I₁₃/₂) | 36.45 | s⁻¹ | optica.org |

Spatiotemporal Analysis of Photon Dynamics

Analyzing the spatiotemporal dynamics of photons within this compound materials is critical for understanding light propagation, amplification, and emission processes, particularly in laser and optical amplifier applications.

Methodologies for Photon Dynamics Analysis:

Method of Lines (MOL): This numerical technique is employed to solve partial differential equations (PDEs) that describe photon transport. By discretizing the spatial domain, the PDEs are converted into a system of ordinary differential equations (ODEs), which can then be solved efficiently. MOL is particularly useful for analyzing temporal phenomena like Q-switching in fiber lasers and the evolution of photon populations mdpi.comarxiv.orgoptica.org.

Monte Carlo Simulations: These statistical methods simulate the paths of individual photons through the material, accounting for scattering, absorption, and emission events. Monte Carlo simulations are valuable for modeling photon transport in complex or scattering media, providing detailed insights into light propagation oecd-nea.orgbiorxiv.orgnih.govvtt.fi.

Radiative Transfer Equation (RTE) and Diffusion Approximation: The RTE provides a comprehensive framework for modeling photon transport, considering the angular distribution of radiance. For scattering-dominated media, the diffusion approximation offers a computationally efficient alternative to solve for photon fluence and flux distributions, enabling the study of light propagation and interaction over space and time biorxiv.orgnih.gov.

Key Phenomena Studied:

Pulse Propagation and Amplification: Theoretical models are developed to simulate the amplification and spectral conversion of ultrashort pulses in Erbium-doped fluoride fibers. This analysis is essential for understanding the behavior of fiber laser amplifiers and predicting their output characteristics researchgate.net.

Luminescence Kinetics: Time-resolved spectroscopy combined with kinetic modeling is used to investigate the temporal evolution of luminescence, including excitation-dependent dynamics and decay processes. These studies help elucidate the mechanisms behind phenomena like upconversion luminescence mdpi.comresearchgate.netarxiv.orgnih.govrsc.orgacs.orgmdpi.comfreiberginstruments.com.

Laser Temporal Dynamics: Spatiotemporal analysis is applied to actively Q-switched Erbium-doped fiber lasers to understand the formation of temporal pulses, spectral shifts within pulses, and the statistics of photon emission. These models help in optimizing laser performance and understanding complex temporal behaviors mdpi.comoptica.orgrepositorioinstitucional.mx.

Compound List:

this compound (ErF₃)

Advanced Applications in Photonics and Quantum Technologies

Laser Systems and Gain Media

Erbium(III) fluoride (B91410) is a crucial dopant for gain media in a variety of laser systems, prized for its ability to generate laser light in the near- and mid-infrared regions of the electromagnetic spectrum. The Er³⁺ ion possesses favorable energy level transitions that can be efficiently pumped to achieve population inversion, the fundamental principle behind laser operation.

Erbium-doped solid-state lasers and fiber lasers are well-established technologies that leverage the unique properties of the Er³⁺ ion. In these lasers, ErF₃ is introduced into a solid host material, which can be either a crystal or a glass fiber. This host material provides a stable matrix for the erbium ions and influences their spectroscopic properties.

Solid-state lasers using erbium-doped crystals, such as Er:YAG (Yttrium Aluminum Garnet), are capable of producing high-power laser output. However, for many applications, erbium-doped fiber lasers (EDFLs) offer significant advantages, including a compact and flexible design, efficient heat dissipation, and excellent beam quality. In a typical EDFL, the core of an optical fiber is doped with erbium ions. This doped fiber is then optically pumped, usually with a laser diode, to excite the erbium ions and create the conditions necessary for stimulated emission and light amplification.

Erbium-doped fluoride glass fibers are particularly noteworthy for their performance in mid-infrared fiber lasers. These fibers exhibit high transparency in the mid-infrared region, which is a significant advantage over more common silica-based fibers that have high absorption beyond 2 µm. rp-photonics.com This property allows for the development of efficient fiber lasers operating at wavelengths around 3 µm. rp-photonics.com

| Laser Type | Host Material | Typical Wavelengths | Key Features |

| Solid-State Laser | Er:YAG, Er:YLF | ~1.6 µm, ~2.9 µm | High power output |

| Fiber Laser | Erbium-doped silica (B1680970) fiber | ~1.55 µm | Compact, high beam quality |

| Fiber Laser | Erbium-doped fluoride fiber | ~2.8 µm, ~3.5 µm | Mid-infrared operation, high efficiency |

The development of lasers operating in the mid-infrared (MIR) spectral region, roughly from 2 to 5 µm, is an active area of research with numerous applications in medicine, remote sensing, and materials processing. Erbium(III) fluoride is a key enabler for MIR lasers, particularly those based on fluoride glass fibers. The energy level structure of the Er³⁺ ion has a transition around 2.8 µm that is well-suited for laser operation in this region. optica.org

The first demonstration of an erbium-doped fluoride fiber laser operating at 2.8 µm occurred in 1988. optica.org Since then, significant progress has been made in optimizing the performance of these lasers. One of the primary challenges in developing efficient erbium-doped MIR lasers is managing the lifetimes of the upper and lower laser levels to maintain a robust population inversion. In some host materials, the lower laser level has a longer lifetime than the upper level, which can lead to a "bottlenecking" effect that quenches laser action.

To overcome this, researchers have explored various strategies, including the use of heavily erbium-doped fibers and co-doping with other rare-earth ions to facilitate energy transfer processes that depopulate the lower laser level. optica.org Furthermore, the development of high-quality fluoride glasses with low phonon energies has been crucial. optica.org Lower phonon energies reduce the likelihood of non-radiative decay from the upper laser level, thereby increasing the quantum efficiency of the laser transition. photonics.com

Recent advancements in erbium-doped fluoride fiber lasers have led to significant increases in output power and efficiency. For example, a record output power of 30.5 W in continuous wave operation at 2938 nm has been demonstrated from an erbium-doped fluoride glass fiber laser. optica.org

| Wavelength | Host Material | Pumping Scheme | Key Achievements |

| ~2.8 µm | Erbium-doped fluoride fiber | 970-980 nm diode pumping | High power (tens of watts), high efficiency |

| ~3.5 µm | Erbium-doped fluoride fiber | Dual-wavelength pumping | Extended wavelength operation |

Optical Amplification Technologies

In addition to their use in lasers, erbium ions are fundamental to the operation of optical amplifiers, which are essential components in modern long-haul fiber optic communication systems. Erbium-doped fiber amplifiers (EDFAs) are the most common type of optical amplifier, and their development has revolutionized the telecommunications industry.

EDFAs are used to boost the strength of optical signals as they travel through long lengths of optical fiber, compensating for signal attenuation without the need for costly electronic regeneration. The operating principle of an EDFA is similar to that of an erbium-doped fiber laser. A section of optical fiber doped with erbium ions is optically pumped to create population inversion. As the weak input signal passes through the doped fiber, it stimulates the emission of photons from the excited erbium ions, resulting in an amplified output signal.

The key advantage of erbium is that its primary amplification window is centered around 1.55 µm, which coincides with the wavelength of minimum transmission loss in silica-based optical fibers. rp-photonics.com This makes Er³⁺ the ideal dopant for amplifiers in long-distance communication networks. rp-photonics.com EDFAs can amplify multiple wavelength channels simultaneously, making them compatible with wavelength-division multiplexing (WDM) technology, which is used to increase the data-carrying capacity of optical fibers. fiberlabs.com

While silica is the most common host material for EDFAs, fluoride-based fibers offer the potential for a wider and flatter gain bandwidth. rp-photonics.com This is a significant advantage for WDM systems, as it allows for the transmission of more channels with more uniform signal strength.

The choice of host material for the erbium ions has a significant impact on the performance of an optical amplifier. The local environment of the Er³⁺ ions within the host material affects their energy levels and transition probabilities, which in turn influences the gain spectrum, efficiency, and noise characteristics of the amplifier.

Fluoride glasses, such as ZBLAN (ZrF₄-BaF₂-LaF₃-AlF₃-NaF), are attractive host materials for erbium-doped amplifiers due to their low phonon energies. photonics.com As in the case of mid-infrared lasers, the lower phonon energy of fluoride glasses reduces non-radiative decay and increases the efficiency of the amplification process. This can lead to higher gain and a lower noise figure compared to silica-based amplifiers.

Furthermore, the spectroscopic properties of erbium in fluoride glasses result in a broader and flatter gain spectrum compared to silica. rp-photonics.com This is highly desirable for WDM applications, as it allows for more uniform amplification across a wider range of wavelengths. Researchers have also investigated other host materials, such as tellurite (B1196480) and phosphate (B84403) glasses, to further optimize the performance of erbium-doped amplifiers. fiberoptics4sale.com Tellurite glasses, for example, have a high refractive index which can lead to larger stimulated emission cross-sections and potentially broader gain bandwidths. optica.org

| Host Material | Key Advantages for EDFAs |

| Silica Glass | Mature technology, low cost |

| Fluoride Glass | Wider and flatter gain spectrum, lower noise |

| Tellurite Glass | Potential for even broader gain bandwidth |

Quantum Optics and Quantum Information Processing

The unique properties of erbium ions also make them promising candidates for applications in quantum optics and quantum information processing. The development of quantum networks, which will enable secure communication and distributed quantum computing, relies on the ability to create, store, and manipulate quantum states of light and matter.

Erbium-doped materials are being investigated as potential spin-photon interfaces. aps.orgarxiv.org In this context, the spin of an erbium ion can be used as a quantum bit (qubit), the fundamental unit of quantum information. The optical transition of the erbium ion at telecom wavelengths provides a means to interact with and read out the state of this spin qubit using photons. aps.orgarxiv.org This is a crucial capability for integrating quantum memories with existing fiber optic networks.

The long spin coherence times of erbium ions in certain crystal hosts are a key advantage for their use as quantum memories. aps.org Coherence time refers to the duration for which a quantum state can be preserved before it is destroyed by interactions with the environment. Researchers are actively exploring different host materials to identify those that provide the most favorable environment for erbium qubits, with a focus on materials with low concentrations of nuclear spins that can cause decoherence. aps.org

While still in the early stages of research, the use of this compound and other erbium-doped materials in quantum technologies holds significant promise for the future of secure communication and advanced computing.

Advanced Sensing and Imaging

Erbium-doped fiber amplifiers (EDFAs) are a crucial technology in Light Detection and Ranging (LIDAR) systems used for remote sensing. epj-conferences.orgresearchgate.net These systems emit laser pulses and measure the backscattered light to determine the distance, speed, and other properties of a target. EDFAs are used to boost the power of the laser pulses, which extends the range and improves the signal-to-noise ratio of the LIDAR system. researchgate.netkeopsys.com

EDFAs operating in the eye-safe 1.5 µm wavelength region are particularly important for applications where the laser beam may come into contact with people. epj-conferences.org This has led to the development of specialized EDFAs for a variety of LIDAR applications, including:

Coherent Wind Lidar: Used for measuring wind speed and direction with high precision. epj-conferences.org

3D Imaging and Ranging: For applications such as obstacle avoidance in autonomous vehicles, docking of spacecraft, and creating topographical maps. epj-conferences.org

Carbon Dioxide (CO₂) Lidar: For monitoring atmospheric CO₂ concentrations, which is important for climate change research. epj-conferences.org

The design of EDFAs for LIDAR can be tailored to specific needs, such as high peak power for long-range detection or narrow linewidth for coherent detection schemes. epj-conferences.orgkeopsys.com Multi-stage amplifier designs are often employed to achieve the high gain required for these demanding applications. epj-conferences.org

Erbium ions are also utilized in advanced temperature sensing techniques based on luminescence thermometry. nih.govoptica.orgrsc.org This method relies on the temperature-dependent emission of light from a material. In erbium-doped materials, the intensity ratio of emissions from different energy levels can be used to determine the temperature with high precision and without physical contact. nih.govresearchgate.netresearchgate.net

A particularly promising area of research is ratiometric thermometry in the near-infrared II (NIR-II) window (1000-1700 nm), which allows for temperature measurements in deep tissues with reduced scattering and autofluorescence. researchgate.net In some systems, the luminescence intensity ratio between the emission of holmium (Ho³⁺) at ~1190 nm and erbium (Er³⁺) at ~1550 nm is used. researchgate.net

The temperature sensitivity of these thermometers can be "phonon-tuned" by carefully selecting the host material. researchgate.netopticsjournal.net Phonons are quantized vibrations of the crystal lattice, and their interaction with the erbium ions affects the rates of non-radiative transitions, which in turn influences the luminescence intensity. researchgate.netopticsjournal.net By choosing a host with a specific phonon energy, the sensitivity of the thermometer can be optimized. opticsjournal.net For example, in Yb³⁺/Ho³⁺/Er³⁺ co-doped β-NaLuF₄, the Er³⁺ acts as an energy trap center, and the phonon-assisted energy transfer process can be manipulated to achieve high relative sensitivity and resolution. opticsjournal.net

| Parameter | Value | Host Material |

| Relative Sensitivity (Sr) | 0.57% K⁻¹ | β-NaLuF₄:Yb³⁺/Ho³⁺/Er³⁺ opticsjournal.net |

| Temperature Resolution (δT) | 0.77 K | β-NaLuF₄:Yb³⁺/Ho³⁺/Er³⁺ opticsjournal.net |

Optical Coatings

This compound (ErF₃) is a valuable material for the production of optical coatings, particularly for applications in the infrared spectrum. heegermaterials.comrare-earths.netzegmetal.com It is used as a low refractive index material in thin-film deposition processes to create coatings with specific optical properties, such as anti-reflection coatings. zegmetal.com These coatings are essential for improving the performance of a wide range of optical components, including lenses, mirrors, and optical fibers. heegermaterials.comrare-earths.net

The properties of ErF₃ that make it suitable for optical coatings include:

Optical Transparency: It is transparent over a wide range of wavelengths, especially in the infrared. rare-earths.net

Thermal Stability: It can withstand high temperatures without degrading, which is important for many applications. heegermaterials.com

Uniform Film Deposition: It can be reliably evaporated to produce uniform and precise thin films. heegermaterials.com

ErF₃ films are used in various advanced optical systems, including space optics, optical communication systems, and lasers. rare-earths.netzegmetal.com

Erbium Iii Fluoride Based Nanomaterials Research

Synthesis and Functionalization of Nanoparticles

The synthesis of Erbium(III) fluoride (B91410) nanomaterials is a critical step that dictates their morphology, size, and ultimately, their physical and chemical properties. Various methods have been developed for the synthesis of rare-earth fluoride nanocrystals in general, which can be adapted for ErF₃.

Common synthesis routes include hydrothermal methods, co-precipitation, and thermal decomposition. samaterials.comresearchgate.net The hydrothermal technique, for instance, has been successfully employed to create a range of rare-earth fluoride nanocrystals by controlling reaction conditions to influence crystal growth. samaterials.commq.edu.au This method involves the reaction of an erbium salt, such as erbium nitrate, with a fluoride source like ammonium (B1175870) fluoride in an aqueous solution under elevated temperature and pressure. wikipedia.org

Co-precipitation is another widely used, simple, and rapid method for synthesizing fluoride nanoparticles. stanfordmaterials.comrp-photonics.com This technique involves precipitating insoluble ErF₃ from a solution containing erbium ions and fluoride ions. The particle size and morphology can be controlled by adjusting parameters such as precursor concentration, temperature, and pH. researchgate.net For instance, a study on ErF₃ nano/microstructures utilized both aqueous-based hydrothermal and co-precipitation routes to produce a series of samples with varying morphologies, including flakes, truncated octahedra, and flower-like microcrystals, with sizes ranging from 20 nm to 2 μm.

Table 1: Synthesis Methods for Erbium(III) Fluoride Nano/Microstructures

| Synthesis Method | Precursors | Resulting Morphologies | Size Range |

|---|---|---|---|

| Hydrothermal | Erbium Nitrate, Ammonium Fluoride, Water | Flakes, Truncated Octahedra | 20 nm - 2 µm |